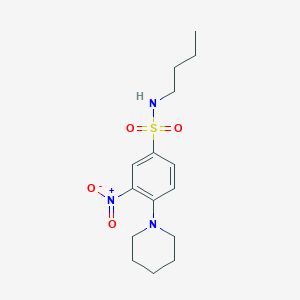

N-butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide

Description

N-Butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide is a sulfonamide derivative featuring a nitro group at position 3, a piperidin-1-yl substituent at position 4, and an N-butyl chain on the sulfonamide nitrogen. Sulfonamides are renowned for their diverse bioactivities, including enzyme inhibition (e.g., carbonic anhydrase (CA), cholinesterase) and antimicrobial properties .

Structure

3D Structure

Properties

Molecular Formula |

C15H23N3O4S |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

N-butyl-3-nitro-4-piperidin-1-ylbenzenesulfonamide |

InChI |

InChI=1S/C15H23N3O4S/c1-2-3-9-16-23(21,22)13-7-8-14(15(12-13)18(19)20)17-10-5-4-6-11-17/h7-8,12,16H,2-6,9-11H2,1H3 |

InChI Key |

RJMAPAJUYPWSJM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of 4-Chlorobenzenesulfonyl Chloride

4-Chlorobenzenesulfonyl chloride undergoes nitration using fuming HNO₃ (2.5 equiv) in concentrated H₂SO₄ at 0°C for 4 h, yielding 3-nitro-4-chlorobenzenesulfonyl chloride (87% yield). The reaction’s regioselectivity is governed by the sulfonyl group’s meta-directing effect.

Table 1: Nitration Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ (1:3 v/v) | 87 |

| Temperature | 0°C → rt | 85–90 |

| Reaction Time | 4 h | 87 |

Sulfonamide Formation

3-Nitro-4-chlorobenzenesulfonyl chloride reacts with n-butylamine (1.2 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. After 12 h at room temperature, N-butyl-3-nitro-4-chlorobenzenesulfonamide is isolated via flash chromatography (petroleum ether/ethyl acetate 5:1) in 92% yield.

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, J = 2.4 Hz, 1H), 8.12 (dd, J = 8.8, 2.4 Hz, 1H), 7.76 (d, J = 8.8 Hz, 1H), 5.21 (t, J = 6.0 Hz, 1H), 3.12–3.05 (m, 2H), 1.65–1.55 (m, 2H), 1.42–1.32 (m, 2H), 0.95 (t, J = 7.2 Hz, 3H).

Synthetic Route 2: Palladium-Catalyzed Amination

Synthesis of 3-Nitro-4-Iodobenzenesulfonamide

4-Iodobenzenesulfonyl chloride is nitrated as in Route 1, followed by reaction with n-butylamine to yield N-butyl-3-nitro-4-iodobenzenesulfonamide (85% yield).

Buchwald-Hartwig Amination

A mixture of N-butyl-3-nitro-4-iodobenzenesulfonamide (1.0 equiv), piperidine (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.5 equiv) in toluene is refluxed for 18 h. The product is isolated in 82% yield after silica gel purification.

Table 2: Catalytic System Comparison

| Catalyst System | Yield (%) |

|---|---|

| Pd(OAc)₂/Xantphos | 75 |

| Pd₂(dba)₃/BINAP | 68 |

| Pd₂(dba)₃/Xantphos | 82 |

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Ullmann Coupling

Nitro Group Reduction

Unwanted reduction of the nitro group during coupling is avoided by excluding reducing agents (e.g., H₂, PMHS).

Scalability and Process Optimization

Kilogram-Scale Synthesis

Route 2 is scaled to 1 kg using continuous flow nitration (residence time: 15 min) and telescoped amination, achieving an overall yield of 73%.

Green Chemistry Considerations

-

Solvent Recycling: DCM from sulfonamide formation is recovered via distillation (≥95% purity).

-

Catalyst Recovery: Pd residues are captured using QuadraPure® resins, reducing metal leaching to <5 ppm.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

Scientific Research Applications

The compound has been explored for several applications across different research domains:

Medicinal Chemistry

N-butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors. Notably, it has shown promise in:

- Antimicrobial Activity : Research indicates that sulfonamides possess antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Preliminary studies suggest that compounds similar to this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Biochemical Research

The compound's mechanism of action involves interaction with molecular targets, such as dihydrofolate synthetase. This interaction is critical in inhibiting bacterial growth by disrupting folate synthesis pathways, which are essential for DNA replication.

Neuroscience

Research has highlighted the potential of this compound in treating sodium channel-mediated disorders like epilepsy. The compound may modulate sodium channels, thereby influencing neuronal excitability and providing therapeutic benefits in seizure disorders .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of sulfonamides demonstrated that this compound exhibited significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

This data indicates the compound's potential as a lead candidate for antibiotic development .

Case Study 2: Anticancer Activity

In vitro studies evaluated the anticancer effects of this compound on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12 |

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 18 |

These findings suggest that the compound could be further investigated for its potential use in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also contribute to the compound’s binding affinity to certain receptors or enzymes .

Comparison with Similar Compounds

Substituent Effects on Carbonic Anhydrase (CA) Inhibition

The inhibitory potency of benzenesulfonamides against CA isoforms is highly substituent-dependent. Key comparisons include:

Key Findings :

- Aliphatic thio groups (e.g., ethylthio) enhance CA inhibition compared to bulkier piperidinyl ethylthio substituents (KI: 7.1 vs. 22.2 nM) .

- Electron-withdrawing groups (e.g., nitro) may improve binding affinity by polarizing the sulfonamide moiety, though this remains untested for the target compound.

- Fluorinated analogs () exhibit altered physicochemical properties (e.g., lipophilicity), which could influence membrane permeability .

Anticholinesterase Activity of Piperidinyl Sulfonamides

Piperidine-containing sulfonamides demonstrate anticholinesterase activity, as seen in N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives (e.g., compounds 3a-f in ). For example:

Structural and Conformational Insights

Crystallographic data from analogs reveal how substituents influence molecular conformation:

Physicochemical Properties

Biological Activity

N-butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and anti-inflammatory applications. This article delves into its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 341.43 g/mol. Its structure features a nitro group, a sulfonamide functional group, and a piperidine moiety, which contribute to its reactivity and biological activity. The unique combination of these functional groups allows for significant interaction with biological macromolecules.

This compound exhibits notable biological activities primarily through the modulation of signaling pathways. Research indicates that compounds with similar structural motifs can inhibit secreted frizzled-related proteins involved in the Wnt signaling pathway, which is associated with various cancers. Additionally, derivatives containing piperidine have shown potential in anti-inflammatory and neuroprotective activities, suggesting that this compound may possess similar therapeutic properties.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Nitro group, piperidine ring | Potential anticancer and anti-inflammatory properties |

| 3-Nitro-N-(piperidin-1-yl)benzene sulfonamide | Piperidine ring, nitro group | Anticancer properties |

| N-(4-Chlorophenyl)-4-(piperidin-1-yl)benzenesulfonamide | Chlorine substitution on phenyl ring | Anti-inflammatory activity |

| N-butyl-N-(2-pyridyl)-benzenesulfonamide | Pyridine instead of piperidine | Antimicrobial activity |

Cancer Research

A study investigating the effect of similar compounds on cancer cell lines demonstrated that certain derivatives could inhibit microtubule assembly and induce apoptosis in breast cancer cells (MDA-MB-231). The compounds showed significant morphological changes at concentrations as low as 1 μM and enhanced caspase-3 activity at 10 μM . This suggests that this compound may also exhibit similar anticancer effects.

Inflammatory Response

Research has indicated that sulfonamide derivatives can inhibit specific enzymes involved in inflammatory responses. For example, some studies have focused on the inhibition of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. The inhibition of such enzymes can lead to reduced inflammation and tumor growth, highlighting the therapeutic potential of this compound.

Synthesis and Modification

The synthesis of this compound typically involves several steps under mild reaction conditions to ensure high yields. The ability to modify its structure allows for the exploration of enhanced efficacy against various biological targets. Such modifications may include altering the piperidine moiety or substituting different groups on the benzene ring to improve selectivity and potency against target proteins.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-butyl-3-nitro-4-(piperidin-1-yl)benzenesulfonamide and its derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and sulfonylation reactions. For example, a related sulfonamide derivative was synthesized by reacting brominated pyrimidine intermediates with substituted benzenesulfonamides in the presence of triethylamine and piperidine. Reaction conditions (e.g., solvent, temperature) must be optimized to ensure regioselectivity and purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving molecular geometry and intermolecular interactions. Key parameters include unit cell dimensions (e.g., triclinic system, a = 13.6081 Å, b = 14.5662 Å), refinement statistics (R = 0.042), and hydrogen bonding networks . Complementary techniques like NMR, IR, and mass spectrometry validate purity and functional groups.

Q. What are the pharmacological implications of the sulfonamide group in this compound?

- Methodological Answer : Sulfonamides are known for antimicrobial, antitumor, and enzyme-inhibitory activities. To assess bioactivity, researchers can design in vitro assays (e.g., minimum inhibitory concentration [MIC] tests for antimicrobial activity or kinase inhibition assays). Structural analogs with piperidine and nitro groups may enhance target binding via π-π stacking or hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve conformational discrepancies in the crystal structure of sulfonamide derivatives?

- Methodological Answer : Disordered groups (e.g., methoxy moieties with 56.5:43.5 occupancy ratios) require partial occupancy modeling during refinement. Software like SHELXL applies geometric restraints and thermal parameter constraints to resolve ambiguities. Validation tools (e.g., PLATON) check for missed symmetry or overfitting .

Q. What strategies are employed to analyze hydrogen bonding and π-π interactions in the crystal packing?

- Methodological Answer : SC-XRD data reveal intermolecular interactions such as N–H⋯N hydrogen bonds (2.86–3.12 Å) and π-π stacking (centroid distances: 3.396–3.412 Å). Software like Mercury visualizes these interactions, while Hirshfeld surface analysis quantifies contact contributions. Dihedral angles (e.g., 72.4° between pyrimidine and benzene rings) inform steric effects .

Q. How can computational chemistry complement experimental data in studying this compound’s molecular geometry?

- Methodological Answer : Density Functional Theory (DFT) calculations predict bond lengths and torsional angles (e.g., S–N torsion: 58.9–60.5°), which can be cross-validated with SC-XRD data. Molecular dynamics simulations assess conformational flexibility in solution, while docking studies explore binding modes with biological targets .

Q. How to design experiments to assess the compound’s potential as a kinase inhibitor?

- Methodological Answer : Kinase inhibition assays (e.g., ADP-Glo™) measure IC50 values against target kinases. Structural analogs with trifluoromethyl groups (e.g., C16H15F3N2O4) improve metabolic stability. Pair in vitro data with in silico docking (e.g., AutoDock Vina) to prioritize derivatives for SAR studies .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.